molecular formula C8H9NS B1269149 2-Phenylethanethioamide CAS No. 645-54-5

2-Phenylethanethioamide

Cat. No.: B1269149
CAS No.: 645-54-5
M. Wt: 151.23 g/mol
InChI Key: CJXBHFANXQMZBF-UHFFFAOYSA-N
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Description

2-Phenylethanethioamide is an organic compound with the molecular formula C8H9NS It is characterized by the presence of a phenyl group attached to an ethanethioamide moiety

Biochemical Analysis

Biochemical Properties

2-Phenylethanethioamide plays a significant role in biochemical reactions. It interacts with enzymes such as UDP-glucose:N-hydroxy-2-phenylethanethioamide S-beta-D-glucosyltransferase, which catalyzes the glucosylation of the compound . This interaction is crucial for the biosynthesis of glucosinolates, secondary metabolites involved in plant defense mechanisms. The compound’s interaction with this enzyme highlights its importance in metabolic pathways related to glucosinolate biosynthesis.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways includes modulation of cytokine production, which can alter immune responses . Additionally, this compound can influence gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in metabolic processes . These effects underscore the compound’s role in regulating cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to specific enzymes, such as UDP-glucose:N-hydroxy-2-phenylethanethioamide S-beta-D-glucosyltransferase, facilitating the transfer of glucose moieties to the compound . This glucosylation process is essential for the compound’s role in glucosinolate biosynthesis. Additionally, this compound can inhibit or activate enzymes involved in metabolic pathways, leading to changes in gene expression and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as at 4°C . Its degradation products can have different biochemical properties, potentially altering its effects on cells. Long-term exposure to this compound in in vitro and in vivo studies has revealed its impact on cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate metabolic pathways without causing significant toxicity . At high doses, this compound may exhibit toxic effects, including alterations in liver and kidney function . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including glucosinolate biosynthesis and tryptophan metabolism . The compound interacts with enzymes such as UDP-glucose:N-hydroxy-2-phenylethanethioamide S-beta-D-glucosyltransferase, facilitating the transfer of glucose moieties to the compound . This interaction is crucial for the biosynthesis of glucosinolates, which play a role in plant defense mechanisms. Additionally, this compound can influence metabolic flux and metabolite levels, further highlighting its role in metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . The compound can be transported across cell membranes via active transport mechanisms, allowing it to accumulate in specific cellular compartments . This localization is essential for its biochemical interactions and effects on cellular functions. Additionally, binding proteins can facilitate the distribution of this compound within tissues, influencing its overall bioavailability and activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is directed to particular cellular compartments, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications . This localization is crucial for its interactions with enzymes and other biomolecules, enabling it to exert its biochemical effects. Understanding the subcellular localization of this compound provides insights into its role in cellular processes and metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenylethanethioamide can be synthesized through several methods. One common approach involves the reaction of phenylacetic acid with thionyl chloride to form phenylacetyl chloride, which is then reacted with ammonium thiocyanate to yield this compound. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 2-Phenylethanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Phenylethanethioamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenylethanethioamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in pathways related to oxidative stress and cellular signaling .

Comparison with Similar Compounds

Uniqueness: 2-Phenylethanethioamide is unique due to the presence of both a phenyl group and a thioamide group, which imparts distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

2-phenylethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NS/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXBHFANXQMZBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40983060
Record name 2-Phenylethanimidothioic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

645-54-5
Record name Benzeneethanethioamide
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Record name Benzeneethanethioamide
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Record name 2-Phenylethanimidothioic acid
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Record name 2-Phenylthioacetamide
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Record name BENZENEETHANETHIOAMIDE
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Synthesis routes and methods I

Procedure details

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S=C(Cl)Cc1ccccc1
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Synthesis routes and methods II

Procedure details

A solution of phenylacetonitrile (10.0 g, 85.4 mmol) and diethyl dithiophosphate (17.5 g, 93.9 mmol) in 4N-HCl/ethyl acetate (400 mL) was stirred at room temperature for 16 hours. This reaction mixture was washed with water and saturated aqueous sodium hydrogen carbonate solution, dried over MgSO4, filtered, and concentrated under reduced pressure. The residue was crystallized from ethanol to provide 7.1 g of the title compound. Yield 55%.
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10 g
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reactant
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diethyl dithiophosphate
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17.5 g
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400 mL
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solvent
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55%

Synthesis routes and methods III

Procedure details

To a solution of amino acid methyl ester VI and imidazole in DMF, is added phenylthioacetic acid followed by diisopropylcarbodiimide at room temperature. The reaction mixture is stirred for 12 hours. After filtration on silica gel pad, the filtrate is poured into water and EtOAc. The organic layer is washed twice with water, dried over Na2SO4, and concentrated to afford α-phenylthioacetamide VII.
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amino acid methyl ester
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Synthesis routes and methods IV

Procedure details

To a mixture of secondary amine I and TEA in anhydrous dichloromethane, are added dropwise a solution of phenylthioacetyl chloride (prepared from phenylthioacetic acid and thionyl chloride) in anhydrous dichloromethane at 0° C. The reaction mixture is warmed to room temperature, stirred for 2 hours, then sat'd NH4Cl solution and dichloromethane are added. The organic layer is washed with brine, dried over Na2SO4, and concentrated to afford α-phenylthioacetamide II, which is used for the next reaction without purification.
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secondary amine
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phenylthioacetyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the synthesis method described in the research for producing 2-phenylethanethioamide?

A1: The research presents a novel, metal-free method for synthesizing thioamides like this compound. [] This three-component reaction utilizes readily available starting materials: styrenes, amines, and elemental sulfur. [] The reaction is base-controlled, meaning the choice of base directly influences whether this compound or benzothioamide is preferentially formed. [] This control allows for selective synthesis, which is valuable in organic chemistry. This metal-free approach offers advantages in terms of cost-effectiveness and environmental friendliness compared to traditional metal-catalyzed reactions.

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